acarbose

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Acarbose is an alpha glucosidase inhibitor which decreases intestinal absorption of carbohydrates and is used as an adjunctive therapy in the management of type 2 diabetes. Acarbose has been linked to rare instances of clinically apparent acute liver injury.

Precose is a natural product found in Hintonia latiflora, Xylaria feejeensis, and Hericium erinaceus with data available.

Acarbose is a pseudotetrasaccharide and inhibitor of alpha-glucosidase and pancreatic alpha-amylase with antihyperglycemic activity. Acarbose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. In addition, acarbose inhibits pancreatic alpha-amylase which hydrolyzes complex starches to oligosaccharides in the small intestines.

An inhibitor of ALPHA-GLUCOSIDASES that retards the digestion and absorption of DIETARY CARBOHYDRATES in the SMALL INTESTINE.

Acarbose is a complex oligosaccharide that functions as an alpha-glucosidase inhibitor, primarily used in the management of type 2 diabetes mellitus. It works by delaying the digestion and absorption of carbohydrates in the intestines, thereby reducing postprandial blood glucose levels. Acarbose is derived from soil bacteria, particularly from the genus Actinoplanes, and is characterized by its unique structure that mimics maltotetraose, allowing it to competitively inhibit digestive enzymes such as pancreatic alpha-amylase and intestinal alpha-glucosidases .

Acarbose's mechanism of action involves the reversible inhibition of several enzymes responsible for carbohydrate breakdown. Specifically, it inhibits:

- Pancreatic alpha-amylase: This enzyme hydrolyzes complex carbohydrates into oligosaccharides.

- Intestinal alpha-glucosidases: These enzymes further break down oligosaccharides into monosaccharides (e.g., glucose), which can be absorbed into the bloodstream.

By binding to these enzymes, acarbose prevents the conversion of starches and sugars into absorbable forms, thus lowering blood glucose spikes after meals .

The biosynthesis of acarbose occurs naturally in soil bacteria, particularly Actinoplanes sp. The pathway involves several enzymatic steps starting from simple precursors. Key components include:

- Valienamine: A precursor derived from the pentose phosphate pathway.

- Cyclitol units: These are formed through various enzymatic reactions involving cyclization and phosphorylation.

- Final assembly: The complete structure of acarbose is synthesized through glycosylation reactions catalyzed by specific glycosyltransferases.

Recent research has elucidated these pathways, revealing potential biotechnological applications for improving acarbose production through genetic modifications of producing strains .

Acarbose is primarily used in the treatment of type 2 diabetes mellitus. Its applications include:

- Monotherapy: Used alone to manage blood glucose levels in patients who do not achieve adequate control with diet and exercise alone.

- Combination therapy: Often combined with other antidiabetic medications (e.g., metformin or sulfonylureas) to enhance glycemic control .

- Research applications: Acarbose's mechanism has been utilized to study carbohydrate digestion and absorption processes .

Additionally, there is emerging interest in its potential anti-aging effects and its role in managing conditions like polycystic ovarian syndrome .

Acarbose interacts with several medications and substances:

- Increased risk of hypoglycemia: When used with other antidiabetic agents that lower blood sugar levels.

- Altered bioavailability: Acarbose may decrease the absorption of certain drugs like digoxin and valproic acid .

- Gastrointestinal enzymes: Digestive enzymes can reduce the efficacy of acarbose, necessitating careful monitoring when used concurrently with other treatments affecting carbohydrate metabolism .

Several compounds share structural or functional similarities with acarbose. Here are a few notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Miglitol | Alpha-glucosidase inhibitor | Smaller molecular structure; less gastrointestinal side effects compared to acarbose. |

| Voglibose | Alpha-glucosidase inhibitor | Primarily used in Japan; similar efficacy but different pharmacokinetics. |

| Metformin | Decreases hepatic glucose production | Different mechanism; primarily affects insulin sensitivity rather than carbohydrate absorption. |

| Canagliflozin | Sodium-glucose cotransporter 2 inhibitor | Targets renal glucose reabsorption; distinct from acarbose's gastrointestinal action. |

Acarbose's uniqueness lies in its specific inhibition of carbohydrate-digesting enzymes in the intestine, making it particularly effective for managing postprandial blood sugar levels without significant systemic absorption .

The discovery of acarbose traces back to the 1970s, when researchers screening soil microbes for α-glucosidase inhibitors identified a potent compound produced by Actinoplanes sp. SE50/110, a Gram-positive bacterium isolated from German soil samples. This strain, later characterized as the wild-type producer of acarbose, became the focus of industrial fermentation processes due to its ability to synthesize the compound in significant quantities. Early studies revealed that acarbose’s pseudotetrasaccharide structure—comprising a valienamine pseudosugar, an amino-deoxyhexose, and maltose—enables competitive inhibition of α-glucosidases by mimicking the transition state of oligosaccharide substrates.

Natural occurrence studies confirmed that acarbose production is restricted to specific Actinoplanes species, particularly Actinoplanes sp. SE50/110 and Actinoplanes sp. CKD485-16. These soil-dwelling bacteria synthesize acarbose as part of their secondary metabolism, likely as a defense mechanism against competing microorganisms in their ecological niche. The compound’s isolation from fermentation broths spurred clinical interest, culminating in its approval as the first α-glucosidase inhibitor in Europe and the United States during the 1990s.

Biosynthetic Milestones

The elucidation of acarbose’s biosynthetic pathway resolved long-standing questions about its unusual structural features. Isotopic labeling experiments in the 1980s revealed that the C7-cyclitol moiety originates from sedoheptulose 7-phosphate, a pentose phosphate pathway intermediate. Subsequent genomic analyses of Actinoplanes sp. SE50/110 identified a 24-kb gene cluster (acb) encoding 22 enzymes responsible for acarbose assembly. Key steps include:

- Cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone by the dehydroquinate synthase homolog AcbC.

- Sequential phosphorylation, epimerization, and reduction reactions catalyzed by AcbM, AcbO, and AcbL to form valienol 7-phosphate.

- Glycosyltransfer by AcbI, which couples dTDP-4-amino-4,6-dideoxyglucose with maltose to generate the trisaccharide backbone.

| Enzyme | Function | Reference |

|---|---|---|

| AcbC | Cyclizes sedoheptulose 7-phosphate | |

| AcbM | Phosphorylates 2-epi-5-epi-valiolone | |

| AcbO | Epimerizes intermediate | |

| AcbI | Glycosyltransferase for trisaccharide |

Taxonomic Origins of Biosynthetic Pathways in Soil Microbes

The biosynthetic machinery for acarbose production is phylogenetically constrained to Actinoplanes, a genus within the Micromonosporaceae family. Comparative genomic studies highlight a conserved acb cluster across acarbose-producing strains, with gene synteny maintained despite geographical isolation of the organisms. This conservation underscores the evolutionary optimization of acarbose biosynthesis in soil ecosystems, where carbon competition drives the selection of metabolite-mediated antagonism.

Enzymatic Innovations in Actinoplanes

The pathway’s uniqueness lies in its hybrid assembly strategy, combining features of carbohydrate metabolism and non-ribosomal peptide synthesis. Notably, the pseudoglycosyltransferase AcbS catalyzes the formation of a C–N bond between the valienol pseudosugar and the amino-deoxyhexose, a reaction without precedent in canonical glycosyltransferase biochemistry. This enzyme, alongside the kinase AcbU and phosphatase AcbJ, ensures precise regulation of phosphorylation states during intermediate trafficking.

Soil microbiota analyses suggest that horizontal gene transfer events may have disseminated partial biosynthetic modules among related actinomycetes. However, the complete pathway remains a taxonomic signature of Actinoplanes, distinguishing it from close relatives like Micromonospora. The ecological rationale for this specialization may relate to the oligotrophic nature of soil habitats, where acarbose’s inhibition of competing microbes’ carbohydrate utilization confers a survival advantage.

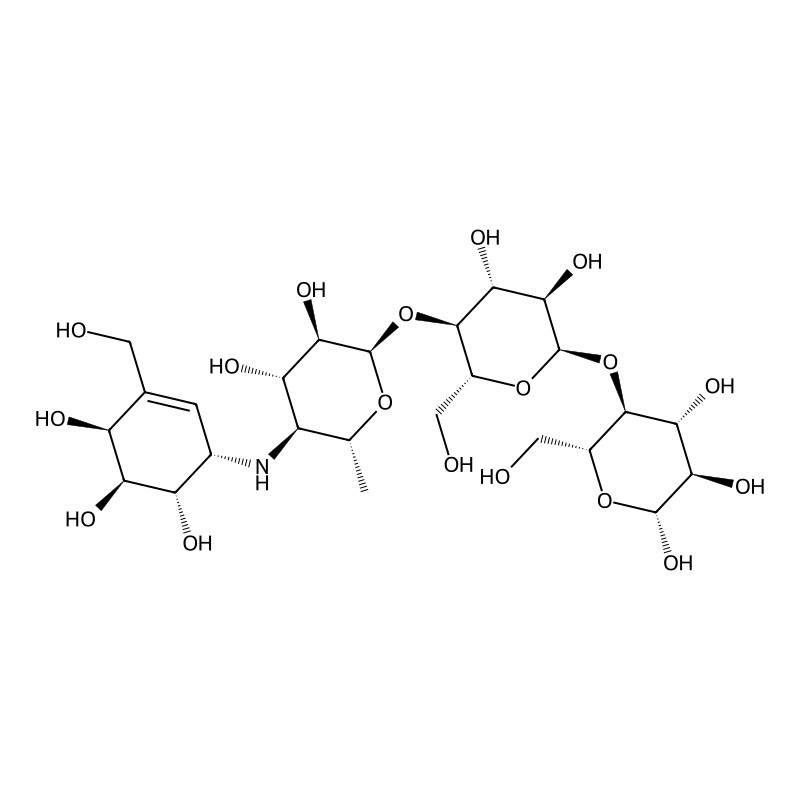

Acarbose consists of a valienamine moiety (4-amino-4,6-dideoxy-D-glucopyranose) α-linked to a maltose unit via an acarviosine group (Figure 1) [4]. The valienamine core, an unsaturated aminocyclitol, adopts a half-chair conformation that mimics the transition state of α-D-glucosyl cations during enzymatic hydrolysis [1] [2]. This structural mimicry enables competitive inhibition of pancreatic α-amylase and intestinal α-glucosidases by occupying the active site with higher affinity than natural substrates [4].

The pseudooligosaccharide backbone comprises:

- Acarviosine group: A non-reducing terminal unit combining valienamine and 4-amino-4,6-dideoxy-D-glucopyranose

- Maltose subunit: Two D-glucose residues linked by α(1→4) glycosidic bonds [4]

X-ray crystallography of acarbose bound to maltase glucoamylase (PDB 2QMJ) reveals critical interactions:

- Valienamine's cyclohexene ring forms hydrophobic contacts with Trp406 and Tyr299

- Hydroxyl groups at C3, C4, and C6 hydrogen-bond to Asp152 and Glu411 [4]

This configuration creates a binding affinity (K~i~ = 1.1 μM for maltase) 100-fold greater than maltose [2].

IUPAC Nomenclature and Stereochemical Features

The systematic IUPAC name describes acarbose's stereochemical complexity:

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal [3] [4]

Key stereochemical elements include:

- Eight chiral centers in the valienamine moiety (C1-C7, C4')

- α-configuration at all glycosidic linkages (C1-O-C4')

- R configuration at C4 of the cyclohexene ring

- S configuration at C1' of the maltose subunit

The stereochemical arrangement creates three distinct structural domains:

- Inhibitory domain: Valienamine's chair-boat conformation

- Binding domain: Maltose-like recognition elements

- Solubility domain: Hydroxyl-rich pseudosaccharide chain

Physicochemical Properties: Solubility, Stability, and Crystallographic Data

Table 1: Physicochemical Profile of Acarbose

| Property | Value | Source |

|---|---|---|

| Molecular formula | C~25~H~43~NO~18~ | [3] [4] |

| Molecular weight | 645.61 g/mol | [3] [4] |

| Melting point | 141-143°C (decomposes) | [5] |

| Water solubility | 148 mg/mL (25°C) | [4] [5] |

| DMSO solubility | 20 mg/mL | [5] |

| LogP | -6.8 | [4] |

| Crystalline system | Monoclinic | [6] |

| Space group | P2~1~ | [6] |

| Unit cell parameters | a=8.42 Å, b=11.37 Å, c=15.89 Å | [6] |

Acarbose exhibits pH-dependent stability:

- Acid hydrolysis: Cleaves at the valienamine-maltose junction (pH <3)

- Base stability: Resists degradation up to pH 9 (25°C, 24h) [5]

- Thermal decomposition: Onset at 141°C with exothermic peak at 143°C [5]

Crystallographic analysis reveals a tightly packed hydrogen-bonding network involving all 18 hydroxyl groups, explaining its high melting point and low logP value [6].

Spectroscopic Identification: NMR Fingerprinting and Mass Spectral Patterns

NMR Spectroscopy

^1^H NMR (D~2~O, 600 MHz):

- δ 5.42 (d, J=3.8 Hz, H1 valienamine)

- δ 5.12 (d, J=3.6 Hz, H1' maltose)

- δ 4.98 (m, H4 cyclohexene)

- δ 3.2-4.1 (complex multiplet, 32H, sugar protons)

^13^C NMR (D~2~O, 150 MHz):

- δ 104.5 (C1 valienamine)

- δ 97.8 (C1' maltose)

- δ 78.4 (C4 cyclohexene)

- δ 60.1-75.3 (sugar carbons)

The upfield shift of C4 (δ78.4) confirms the unsaturated cyclohexene ring's electronic effects [3].

Mass Spectrometry

- ESI-MS (negative mode): m/z 644.2 [M-H]^-^

- MS/MS fragmentation:

- m/z 483.1 (loss of hexose unit)

- m/z 321.0 (valienamine fragment)

- m/z 179.0 (glucose monomer)

The molecular ion cluster at m/z 644.2-646.2 corresponds to isotopic variants of C~25~H~42~NO~18~^-^ [3].

IR Spectroscopy

- 3360 cm^-1^ (O-H stretch)

- 2920 cm^-1^ (C-H stretch)

- 1645 cm^-1^ (N-H bend)

- 1075 cm^-1^ (C-O-C glycosidic linkage)

The absence of carbonyl stretches (1700-1750 cm^-1^) confirms the absence of ester or ketone groups [5].

Gene Cluster Architecture

The acarbose biosynthetic (acb) gene cluster in Actinoplanes sp. SE50/110 represents a well-organized genetic system spanning approximately 32.2 kb of chromosomal DNA [1]. This gene cluster contains 22 open reading frames arranged in distinct transcriptional units, including acbKLMNOC, acbWXY, and several monocistronically transcribed genes such as acbA, acbB, acbD, and acbE [2] [1]. Unlike many other secondary metabolite gene clusters, the acb cluster occurs as a single genetic unit without duplication elsewhere in the SE50/110 genome [1].

High-quality genome sequencing has revealed that the acb gene cluster exists as a contiguous DNA fragment, with comprehensive annotation correcting 61 inconsistent sites identified in previous sequence analyses [1]. Most notably, corrections were made to the amino acid sequences of two crucial genes: acbC, encoding the cytoplasmic 2-epi-5-epi-valiolone synthase, and acbE, which translates to a secreted long-chain acarbose-resistant α-amylase [1]. These sequence corrections have improved the functional annotation and understanding of enzyme similarities within their respective catalytic domain families.

Functional Gene Categories

The 22 genes within the acb cluster can be categorized into distinct functional groups based on their predicted and experimentally validated roles [2] [1]. The core biosynthetic genes include acbCMOLNUJRSIVBA, which encode enzymes directly involved in the formation of acarbose structural components [1]. Export and transport functions are mediated by acbWXY genes, which encode an ATP-binding cassette transporter complex responsible for acarbose efflux [1]. Extracellular modification activities are carried out by acbEZ and acbD, encoding enzymes involved in starch degradation and transglycosylation reactions [1].

A distinctive feature of the Actinoplanes sp. SE50/110 acb cluster is the absence of genes encoding transcriptional regulators, which contrasts with acarbose biosynthetic gene clusters found in Streptomyces species [2] [3]. This absence suggests that regulation of acarbose biosynthesis in SE50/110 relies on external regulatory elements located elsewhere in the genome, such as the acarbose regulator C (AcrC), which has been identified as a transcriptional repressor binding to intergenic regions between acbE and acbD [3].

Comparative Genomics

Comparative analysis has revealed that while the complete acb gene cluster is unique to its chromosomal location, individual genes and gene sets with similar functional annotations are scattered throughout the Actinoplanes sp. SE50/110 genome [1]. Homologous genes encoding the first, second, and fourth steps of valienamine synthesis have been identified as a putative operon with moderate sequence similarities: 52% identity between Acpl6250 and AcbC, 35% between Acpl6249 and AcbM, and 34% between Acpl6251 and AcbL [1].

Additionally, homologues of AcbA (61% identity to Acpl3097) and AcbB (66% identity to Acpl3096) have been identified adjacent to each other within a putative dTDP-rhamnose synthesis cluster [1]. These findings suggest that the acb cluster has evolved through recruitment and duplication of genes from primary metabolic pathways, with subsequent specialization for acarbose biosynthesis. The presence of multiple ABC-transporter operons with structural similarity to acbWXY (28-49% identity) indicates potential substrate promiscuity or evolutionary relationships among transport systems [1].

Enzymatic Cascade: From Sedoheptulose 7-Phosphate to Valienol Intermediates

Initial Cyclization Step

The enzymatic cascade begins with AcbC (2-epi-5-epi-valiolone synthase), which catalyzes the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone [2] [4]. This enzyme represents the critical transition point from primary to secondary metabolism, utilizing sedoheptulose 7-phosphate derived from the pentose phosphate pathway [4] [5]. AcbC belongs to the sedoheptulose 7-phosphate cyclase family and shares structural and mechanistic similarities with 3-dehydroquinate synthase from the shikimate pathway [6] [7].

The catalytic mechanism involves five sequential steps: NAD+-dependent dehydrogenation, elimination of the phosphate group, reduction of the C-5 ketone, ring opening and rotation along the C5-C6 bond, and intramolecular aldol cyclization [6] [7]. The enzyme requires NAD+ as a cofactor and produces 2-epi-5-epi-valiolone as the first committed intermediate specific to the cyclitol pathway [4]. This cyclization reaction establishes the characteristic seven-carbon cyclitol ring structure that forms the core of the acarbose molecule.

Phosphorylation Pathway

AcbM functions as a 2-epi-5-epi-valiolone 7-kinase, catalyzing the ATP-dependent phosphorylation of 2-epi-5-epi-valiolone to form 2-epi-5-epi-valiolone 7-phosphate [4]. This enzyme belongs to the hexokinase family of phosphotransferases and shows distant similarity to glucokinases, particularly GlcK from Bacillus subtilis [4]. AcbM demonstrates high substrate specificity, efficiently phosphorylating 2-epi-5-epi-valiolone while showing only weak activity toward other cyclitol analogs such as 2-epi-5-epi-valiolol and 1-epi-2-epi-5-epi-valiolol [4].

The phosphorylation occurs specifically at the C-7 position, introducing a protective phosphate group that serves multiple functions [4]. This modification protects the intermediate from potential degradation, prevents inhibitory effects on cellular metabolism, and prepares the molecule for subsequent enzymatic transformations. The reaction has been confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy, demonstrating that the phosphate group is attached to the primary hydroxyl position [4].

Isomerization Step

AcbO catalyzes the conversion of 2-epi-5-epi-valiolone 7-phosphate to 5-epi-valiolone 7-phosphate through epimerization at the C-2 position [4]. This enzyme reaction represents a critical stereochemical transformation in the pathway, converting the initial cyclization product to the proper configuration required for downstream processing. Mass spectrometry analysis confirms that the product maintains the same molecular mass as the substrate, consistent with an isomerization reaction rather than additional chemical modifications [4].

The AcbO-catalyzed reaction appears to be coenzyme-independent, as no requirement for dinucleotide cofactors (NAD, NADH, NADP, or NADPH) was observed even when using extensively dialyzed cell extracts [4]. This suggests that if cofactors are involved, they must be tightly bound to the enzyme or that the reaction proceeds through a mechanism that does not require external cofactors. The epimerization creates the proper stereochemistry at C-2 that is essential for subsequent enzymatic recognition and processing [4].

Dehydration and Reduction

AcbL functions as a cyclitol dehydratase, catalyzing the NADPH-dependent dehydration of 5-epi-valiolone 7-phosphate to valienone 7-phosphate [8]. This enzyme was initially annotated as a cyclitol dehydrogenase but biochemical characterization revealed its true dehydratase activity [8]. The reaction removes a water molecule to create an unsaturated intermediate, valienone 7-phosphate, which serves as the immediate precursor for the final reduction step [8]. AcbL shows preference for NADPH as a cofactor in this transformation [8].

AcbN operates as a cyclitol reductase belonging to the NADPH-dependent short-chain dehydrogenase family [8]. This enzyme catalyzes the reversible reduction of valienone 7-phosphate to valienol 7-phosphate, with NADPH serving as the preferred cofactor [8]. Biochemical analysis demonstrates that AcbN specifically recognizes valienol 7-phosphate as a substrate but cannot process 1-epi-valienol 7-phosphate, indicating strict stereochemical requirements [8]. The reversible nature of this reaction allows for metabolic flexibility and may contribute to the regulation of carbon flux through the pathway [8].

GDP-Valienol Formation: Kinase/Phosphatase/Nucleotidyltransferase Coordination

Secondary Phosphorylation

AcbU functions as a valienol 7-phosphate kinase that catalyzes the phosphorylation of valienol 7-phosphate to valienol 1,7-diphosphate [9]. This enzyme introduces a second phosphate group at the C-1 position, creating a bis-phosphate intermediate that serves as the substrate for subsequent nucleotidylation [9]. The AcbU-catalyzed reaction is ATP-dependent and represents a critical activation step that prepares the cyclitol moiety for incorporation into the final acarbose structure [9].

Inactivation studies in Actinoplanes sp. SE50/110 have demonstrated that AcbJ is essential for acarbose biosynthesis, as deletion of the acbJ gene completely abolishes acarbose production [9]. This finding indicates that AcbU plays a crucial role in the biosynthetic pathway, even though the exact timing and regulation of its activity within the overall pathway remains to be fully elucidated [9]. The formation of valienol 1,7-diphosphate represents a key branch point where the cyclitol intermediate is committed to acarbose biosynthesis rather than being diverted to shunt products [9].

Nucleotidyltransferase Activity

AcbR operates as a nucleotidyltransferase that converts valienol 1-phosphate to GDP-valienol, representing the final activation step in cyclitol processing [9] [10]. This enzyme belongs to the glucose 1-phosphate uridylyltransferase family and shows significant sequence similarity to related nucleotidyltransferases involved in sugar metabolism [9] [10]. AcbR demonstrates a clear preference for GTP as the nucleotidyl donor, though it can also utilize ATP and other nucleoside triphosphates with reduced efficiency [10].

The enzyme requires divalent metal ions, particularly Mg2+, for optimal activity [10]. Kinetic analysis reveals that AcbR more efficiently utilizes purine-based nucleotidyltriphosphates (ATP and GTP) compared to pyrimidine-based nucleotides (CTP, dTTP, and UTP) [10]. The formation of GDP-valienol represents the creation of an activated sugar nucleotide donor that can participate in glycosyltransferase reactions, similar to other sugar nucleotides used in polysaccharide biosynthesis [10].

The metal ion dependence of AcbR shows interesting variation with concentration, as reactions containing 1 mM Mg2+ favor GTP as the nucleotidyl donor, while reactions with 10 mM Mg2+ show enhanced preference for ATP [10]. This metal ion-dependent substrate specificity suggests that cellular metal ion concentrations may influence the nature of the nucleotide-cyclitol product formed, potentially affecting downstream pathway efficiency [10].

Phosphatase Regulation

AcbJ functions as a critical phosphatase belonging to the haloacid dehalogenase (HAD) superfamily and plays essential regulatory roles in acarbose biosynthesis [8]. This enzyme demonstrates broad substrate specificity, efficiently dephosphorylating both 1-epi-valienol 7-phosphate and valienol 7-phosphate to their corresponding free cyclitols [8]. Gene inactivation studies reveal that AcbJ accounts for approximately 76.4% of the total phosphatase activity toward these substrates in Actinoplanes sp. SE50/110 [8].

The essential nature of AcbJ for acarbose production is demonstrated by the complete abolition of acarbose biosynthesis upon gene deletion, with partial restoration observed upon complementation [8]. This suggests that AcbJ performs multiple critical functions beyond simple dephosphorylation of accumulated intermediates [8]. The enzyme likely participates in the final steps of acarbose biosynthesis by removing protective phosphate groups from key intermediates such as valienol 1,7-diphosphate, NDP-valienol 7-phosphate, or dTDP-acarviose 7-phosphate [8].

Additional phosphatases including ACPL8310, ACPL2834, and ACPL_7709 also contribute to cyclitol dephosphorylation, providing redundancy in the system [8]. The coordinated activity of these phosphatases helps prevent the accumulation of potentially toxic phosphorylated metabolites while maintaining the necessary flux through the biosynthetic pathway [8]. The regulation of phosphatase activity represents a critical control point for optimizing acarbose production and minimizing the formation of unproductive shunt products [8].

Glycosyltransferase-Mediated Assembly: AcbI and Pseudoglycosyltransferase AcbS Roles

Conventional Glycosyltransferase AcbI

AcbI functions as a conventional glycosyltransferase that catalyzes the formation of the amino-deoxyhexose-containing oligosaccharide component of acarbose [9]. This enzyme utilizes dTDP-4-amino-4,6-dideoxy-D-glucose and maltose as substrates to produce O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose [9]. The reaction represents a standard glycosylation process involving the formation of glycosidic bonds between the amino sugar and the maltose acceptor [9].

The enzyme demonstrates strict substrate specificity and cannot substitute for the function of its homolog AcbS in subsequent pathway steps [9]. Biochemical reconstitution experiments confirm that AcbI is incapable of utilizing GDP-valienol as a substrate, distinguishing it clearly from the pseudoglycosyltransferase activity required for final acarbose assembly [9]. This specificity ensures that AcbI specifically catalyzes the formation of the trisaccharide acceptor molecule without interfering with the critical C-N bond formation step [9].

The product of the AcbI reaction serves as the acceptor substrate for the subsequent AcbS-catalyzed coupling reaction [9]. Sequential enzyme assays demonstrate that AcbI activity must precede AcbS activity, as addition of AcbI after removal of AcbS from reaction mixtures fails to produce acarbose [9]. This sequential requirement establishes the proper order of assembly reactions in the final stages of acarbose biosynthesis [9].

Pseudoglycosyltransferase AcbS

AcbS represents a unique pseudoglycosyltransferase enzyme that catalyzes the final assembly of acarbose through the formation of a non-glycosidic C-N bond [9] [11]. This enzyme utilizes GDP-valienol and the 4-amino-4,6-dideoxy-glucose-containing trisaccharide produced by AcbI as substrates to generate the complete acarbose molecule [9]. The reaction represents an unprecedented enzymatic transformation that creates a pseudoglycosidic linkage between the cyclitol and amino sugar components [9].

AcbS shows high sequence similarity to AcbI, suggesting evolution from a common glycosyltransferase ancestor, yet the two enzymes catalyze fundamentally different types of chemical bonds [9] [11]. While AcbI forms conventional O-glycosidic bonds, AcbS creates a C-N bond that mimics but is chemically distinct from traditional glycosidic linkages [9]. This unique catalytic capability makes AcbS the only enzyme in the acarbose pathway capable of forming the characteristic pseudoglycosidic bond that is essential for acarbose's biological activity [9].

Biochemical characterization reveals that AcbS achieves approximately 20% conversion efficiency under experimental conditions, producing acarbose as confirmed by electrospray ionization tandem mass spectrometry [9]. The enzyme cannot be substituted by other glycosyltransferases in the pathway, including AcbI and AcbQ, demonstrating its unique and essential role in acarbose biosynthesis [9]. The development of AcbS represents a remarkable example of enzyme evolution, where a glycosyltransferase has acquired the ability to catalyze C-N bond formation while maintaining its overall protein architecture [12].

Sequential Assembly Process

The assembly of acarbose requires the coordinated sequential action of both AcbI and AcbS, with specific substrate requirements and reaction order [9]. Initial assembly involves AcbI-catalyzed formation of the amino-deoxyhexose-containing trisaccharide from dTDP-4-amino-4,6-dideoxy-D-glucose and maltose [9]. This trisaccharide then serves as the acceptor substrate for AcbS, which couples it with the GDP-valienol donor to form the complete acarbose structure [9].

Reconstitution experiments using purified enzymes confirm the absolute requirement for both activities in the correct sequence [9]. One-pot reactions containing valienol 1-phosphate, GTP, dTDP-4-amino-4,6-dideoxy-D-glucose, maltose, and the three enzymes AcbI, AcbR, and AcbS successfully produce acarbose over a 6-hour incubation period [9]. Control experiments lacking any single enzyme component fail to generate detectable acarbose, confirming the essential nature of each enzymatic step [9].

The sequential nature of these reactions has been further validated by temporal studies showing that AcbS cannot complement AcbI activity when added separately [9]. Similarly, the order dependency is confirmed by the observation that dTDP-acarviosin 7-phosphate and dTDP-acarviosin are not intermediates in the acarbose pathway, indicating that the GDP-valienol must be coupled after, not before, the AcbI-catalyzed trisaccharide formation [9]. This sequential assembly process ensures the proper formation of both glycosidic and pseudoglycosidic bonds required for acarbose structure and activity [9].

Post-Biosynthetic Modifications: Acarstatin Production via Glycosylation

Extended Glycosylation by AcbE

AcbE functions as an α-amylase family enzyme with transglycosylase activity that catalyzes the post-biosynthetic modification of acarbose to produce acarstatins [13] [14]. This extracellular enzyme belongs to the α-amylase family and exhibits highest sequence similarities to cyclodextrin glucanotransferases, though it lacks traditional α-amylase and cyclodextrin glucanotransferase activities [14]. AcbE requires Ca2+ ions for activity and displays optimal function at 30°C and pH 6.2-6.9 [14].

The enzyme catalyzes the transfer of maltose units to the non-reducing end of acarbose, creating extended oligosaccharide derivatives [13]. This transglycosylation activity produces acarstatins with additional α-1,4-linked glucose residues, effectively elongating the maltose portion of the acarbose molecule [13]. The reaction mechanism involves the transfer of glucosyl units from donor substrates to the C-4 position of the terminal glucose in acarbose, maintaining the α-1,4-glycosidic linkage pattern [13].

AcbE demonstrates the ability to utilize various malto-oligosaccharides as glucosyl donors, allowing for the production of acarstatins with different chain lengths [14]. The enzyme's substrate specificity and transglycosylase activity enable the formation of O-α-D-maltosyl-(1→4)-acarbose derivatives, which represent a family of acarbose analogs with potentially distinct pharmacological properties [13]. This post-biosynthetic modification capability provides a mechanism for generating structural diversity in acarbose-related compounds [13].

Structural Characterization of Acarstatins

Acarstatin A has been characterized as containing two additional six-membered sugar rings compared to acarbose, corresponding to an additional maltose unit [13]. Nuclear magnetic resonance analysis reveals characteristic hydrogen signals at δ5.34 and δ5.31 on C-1 sites of the six-membered sugar rings, confirming the presence of two additional glucose residues [13]. The proton spectrum shows a shift in the nonlabile hydrogen at valienol C-4 from δ3.95 in acarbose to δ4.17-δ4.06 in acarstatin A, indicating that the additional maltose unit is connected to the C-4 position of the valienol moiety [13].

H-H coupling constants at every junction point of C-1 positions in the six-membered sugar rings are below 4 Hz, confirming α-configuration for all glycosidic linkages in acarstatin A [13]. Two-dimensional NMR techniques including COSY, HSQC, HMBC, and TOCSY provide comprehensive structural confirmation [13]. High-resolution mass spectrometry analysis identifies diagnostic daughter ions with m/z values of 146.0813, 304.1392, 466.1912, and 628.2453 [M+H]+, consistent with two additional hexose moieties substituted at the non-reducing end of acarbose [13].

The chemical structure of acarstatin A is definitively determined as O-α-D-maltosyl-(1→4)-acarbose, representing acarbose with an additional maltose unit attached via α-1,4-glycosidic linkage [13]. This structural characterization provides the foundation for understanding the relationship between AcbE activity and the formation of extended acarbose derivatives [13]. The consistent α-configuration of all glycosidic bonds maintains the structural integrity required for potential biological activity [13].

Enzymatic Confirmation

Glycosidase hydrolysis experiments provide definitive confirmation of the glycosidic linkage types and substitution patterns in acarstatins [13]. Glucoamylase treatment, which specifically hydrolyzes α-1,4-glycosidic bonds, converts acarstatin A to glucose-α-1,4-acarbose as the final product [13]. High-resolution mass spectrometry of the glucoamylase-treated product reveals m/z 808.3083 [M+H]+, with daughter ion fragmentation patterns identical to those expected for glucose-α-1,4-acarbose [13].

β-amylase treatment demonstrates complementary specificity by hydrolyzing α-1,4-glycosyl linkages from the non-reducing end, resulting in the regeneration of acarbose from acarstatin A [13]. Mass spectrometry analysis of β-amylase-treated acarstatin A shows m/z 646.2560 [M+H]+, with fragmentation patterns matching authentic acarbose standards [13]. These enzymatic treatments confirm that the additional sugar moieties in acarstatin A are linked at the non-reducing end via α-1,4-glycosidic bonds [13].

Color/Form

White to off-white powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Livertox Summary

Drug Classes

Therapeutic Uses

Acarbose tablets are indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus./Included in US product label/

THERAPEUTIC CATEGORY: Antidiabetic

Mechanism of Action

Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ...

The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus.

Absorption Distribution and Excretion

Following oral dosing of healthy volunteers with 14C-labeled acarbose, peak plasma concentrations of radioactivity were attained 14-24 hours after dosing, while peak plasma concentrations of active drug were attained at approximately 1 hour. The delayed absorption of acarbose-related radioactivity reflects the absorption of metabolites that may be formed by either intestinal bacteria or intestinal enzymatic hydrolysis.

Acarbose is metabolized exclusively within the gastrointestinal tract, principally by intestinal bacteria, but also by digestive enzymes. A fraction of these metabolites (approximately 34% of the dose) was absorbed and subsequently excreted in the urine.

The fraction of acarbose that is absorbed as intact drug is almost completely excreted by the kidneys. When acarbose was given intravenously, 89% of the dose was recovered in the urine as active drug within 48 hours. In contrast, less than 2% of an oral dose was recovered in the urine as active (i.e., parent compound and active metabolite) drug. This is consistent with the low bioavailability of the parent drug.

For more Absorption, Distribution and Excretion (Complete) data for Acarbose (6 total), please visit the HSDB record page.

Metabolism Metabolites

Drug Warnings

Because of its mechanism of action, acarbose when administered alone should not cause hypoglycemia in the fasted or postprandial state. Sulfonylurea agents or insulin may cause hypoglycemia. Because acarbose given in combination with a sulfonylurea or insulin will cause a further lowering of blood glucose, it may increase the potential for hypoglycemia. Hypoglycemia does not occur in patients receiving metformin alone under usual circumstances of use, and no increased incidence of hypoglycemia was observed in patients when acarbose was added to metformin therapy. Oral glucose (dextrose), whose absorption is not inhibited by acarbose, should be used instead of sucrose (cane sugar) in the treatment of mild to moderate hypoglycemia. Sucrose, whose hydrolysis to glucose and fructose is inhibited by acarbose, is unsuitable for the rapid correction of hypoglycemia. Severe hypoglycemia may require the use of either intravenous glucose infusion or glucagon injection.

Gastrointestinal symptoms are the most common reactions to acarbose. ... In a one-year safety study, during which patients kept diaries of gastrointestinal symptoms, abdominal pain and diarrhea tended to return to pretreatment levels over time, and the frequency and intensity of flatulence tended to abate with time. The increased gastrointestinal tract symptoms in patients treated with acarbose are a manifestation of the mechanism of action of acarbose and are related to the presence of undigested carbohydrate in the lower GI tract. If the prescribed diet is not observed, the intestinal side effects may be intensified. If strongly distressing symptoms develop in spite of adherence to the diabetic diet prescribed, the doctor must be consulted and the dose temporarily or permanently reduced.

In long-term studies (up to 12 months, and including acarbose doses up to 300 mg t.i.d.) conducted in the United States, treatment-emergent elevations of serum transaminases (AST and/or ALT) above the upper limit of normal (ULN), greater than 1.8 times the ULN, and greater than 3 times the ULN occurred in 14%, 6%, and 3%, respectively, of acarbose-treated patients as compared to 7%, 2%, and 1%, respectively, of placebo-treated patients. Although these differences between treatments were statistically significant, these elevations were asymptomatic, reversible, more common in females, and, in general, were not associated with other evidence of liver dysfunction. In addition, these serum transaminase elevations appeared to be dose related. In US studies including acarbose doses up to the maximum approved dose of 100 mg t.i.d., treatment-emergent elevations of AST and/or ALT at any level of severity were similar between acarbose-treated patients and placebo-treated patients (p >/= 0.496).

For more Drug Warnings (Complete) data for Acarbose (16 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Storage Conditions

Interactions

In a single-centre, placebo-controlled, clinical study, the influence of an antacid containing magnesium hydroxide and aluminium hydroxide (Maalox 70; 10 mL) on the pharmacodynamics of the oral antidiabetic drug acarbose (Glucobay 100, Bay g 5421, CAS 56180; 100 mg) was tested in 24 healthy male volunteers. The drugs were given alone or in combination and were compared with placebo. Volunteers were randomized into four different treatment groups. The daily medication over 4 days was 1 x 1 placebo tablet, or 1 x 1 tablet containing 100 mg acarbose, or 1 x 1 tablet containing 100 mg acarbose plus 10 mL antacid suspension, or 1 x 1 placebo tablet plus 10 ml antacid suspension, interrupted by wash-out phases of 6-10 days between successive treatments. Efficacy was assessed on the basis of postprandial blood glucose and serum insulin levels after administration of 75 g sucrose, and was measured as maximal concentrations and 'area under the curve' (0-4 hr). No influence of the antacid on the blood glucose and insulin-lowering effect of acarbose could be detected. Hence, there does not appear to be a significant interaction between acarbose and the antacid tested. Antacids similar to that tested do not need to be classified as a contraindication when used in combination with acarbose.

To investigate whether treatment with acarbose alters the pharmacokinetics (PK) of coadministered rosiglitazone. Sixteen healthy volunteers (24-59-years old) received a single 8-mg dose of rosiglitazone on day 1, followed by 7 days of repeat dosing with acarbose [100 mg three times daily (t.i.d.) with meals]. On the last day of acarbose t.i.d. dosing (day 8), a single dose of rosiglitazone was given with the morning dose of acarbose. PK profiles following rosiglitazone dosing on days 1 and 8 were compared, and point estimates (PE) and associated 95% confidence intervals (CI) were calculated. Rosiglitazone absorption [as measured with peak plasma concentration (Cmax) and time to peak concentration (Tmax)] was unaffected by acarbose. The area under the concentration-time curve from time zero to infinity [AUC(0-infinity)] was on average 12% lower (95% CI-21%, -2%) during rosiglitazone + acarbose coadministration and was accompanied by an approximate 1-hr (23%) reduction in terminal elimination half-life (4.9 hr versus 3.8 hr). This small decrease in AUC(0-infinity) appears to be due to an alteration in systemic clearance of rosiglitazone and not changes in absorption. These observed changes in AUC(0-infinity) and half-life are not likely to be clinically relevant. Coadministration of rosiglitazone and acarbose was well tolerated. Acarbose administered at therapeutic doses has a small, but clinically insignificant, effect on rosiglitazone pharmacokinetics.

Dates

Explore Compound Types